3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one
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Overview
Description
3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is a complex organic compound that belongs to the class of polyphenolic compounds. It is characterized by the presence of a benzodioxole ring, a cycloheptatrienone core, and a propenoyl group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction between an aldehyde and a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction is often carried out under ultrasonic irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in various biological processes, such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression.
Modulating Signaling Pathways: The compound can modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.
Inducing Apoptosis: It may induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Chalcones are a class of polyphenolic compounds with a similar structure, characterized by the presence of a propenoyl group and aromatic rings.
Flavonoids: Flavonoids are another class of polyphenolic compounds with diverse biological activities, including antioxidant and anti-inflammatory properties.
Quinoline Derivatives: Quinoline derivatives have a wide range of biological activities, including antimalarial, antitumor, and antibacterial properties.
Uniqueness
3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to its specific combination of structural features, including the benzodioxole ring, cycloheptatrienone core, and propenoyl group
Properties
CAS No. |
77633-05-7 |
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Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
3-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H12O5/c18-13(12-3-1-2-4-14(19)17(12)20)7-5-11-6-8-15-16(9-11)22-10-21-15/h1-9H,10H2,(H,19,20)/b7-5+ |
InChI Key |
JEZLGHUPGPOHDO-FNORWQNLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C(=O)C=CC=C3)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C(=O)C=CC=C3)O |
Origin of Product |
United States |
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